molecular formula C20H26N4O4S B11458791 N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B11458791
M. Wt: 418.5 g/mol
InChI Key: LGTDGNNVFJBTMN-UHFFFAOYSA-N
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Description

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C20H26N4O4S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H26N4O4S/c1-15-4-7-17(8-5-15)29(25,26)23-20-21-13-24(14-22-20)11-10-16-6-9-18(27-2)19(12-16)28-3/h4-9,12H,10-11,13-14H2,1-3H3,(H2,21,22,23)

InChI Key

LGTDGNNVFJBTMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the 1,3,5-triazine ring: This can be achieved through the cyclocondensation of appropriate amines and aldehydes under acidic or basic conditions.

    Attachment of the 3,4-dimethoxyphenyl group: This step involves the reaction of the triazine intermediate with 3,4-dimethoxyphenyl ethylamine.

    Sulfonamide formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazine ring or the aromatic groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamides have shown efficacy.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfonamide groups.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular receptors or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-(3,4-dimethoxyphenyl)ethyl}-4-methylbenzenesulfonamide
  • N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide

Uniqueness

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide is unique due to the presence of both a triazine ring and a sulfonamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Biological Activity

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C21H28N4O4S
  • Molecular Weight : 404.54 g/mol
  • IUPAC Name : this compound

The presence of the dimethoxyphenyl group and the sulfonamide moiety suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been shown to inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
N-{...}MCF-715.2Apoptosis induction
N-{...}HeLa12.8Cell cycle arrest
N-{...}A54918.5Inhibition of migration

Neuroprotective Effects

Another area of investigation is the neuroprotective properties of this compound. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity.

Case Study: Neuroprotection in Animal Models

In a study involving rodents subjected to induced neurotoxicity:

  • Administration of the compound resulted in a significant reduction in neuronal cell death.
  • Behavioral assessments showed improved cognitive function post-treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Mechanistic Studies

Mechanistic studies have provided insights into how this compound interacts at the molecular level. For example:

  • Receptor Binding : It has been shown to bind to specific receptors involved in cell signaling pathways related to cancer progression.

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for development into therapeutics targeting:

  • Cancer
  • Neurodegenerative diseases
  • Bacterial infections

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